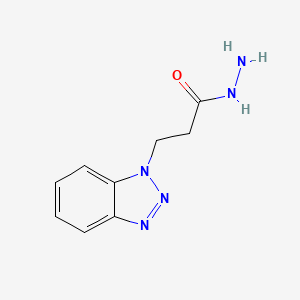

3-(Benzotriazol-1-yl)propanehydrazide

Übersicht

Beschreibung

3-(Benzotriazol-1-yl)propanehydrazide is an organic compound with the molecular formula C₉H₁₁N₅O and a molecular weight of 205.221 g/mol. This compound is part of the benzotriazole family, which is known for its versatility in synthetic chemistry and its applications in various fields such as medicinal chemistry, material science, and industrial processes .

Vorbereitungsmethoden

The synthesis of 3-(Benzotriazol-1-yl)propanehydrazide typically involves the reaction of benzotriazole with a suitable hydrazide precursor. One common method includes the condensation of 1-cyanoalkylbenzotriazoles with hydrazine hydrate, followed by deamination with sodium nitrite . This method is advantageous due to the stability and reactivity of benzotriazole, which can be easily introduced into the molecule and removed after the reaction sequence .

Analyse Chemischer Reaktionen

3-(Benzotriazol-1-yl)propanehydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Benzotriazol-1-yl)propanehydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds and as a catalyst in organic reactions.

Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and protein binding.

Medicine: Benzotriazole derivatives, including this compound, have been explored for their anticancer, antifungal, antibacterial, and antiviral activities.

Industry: It is used in the production of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.

Wirkmechanismus

The mechanism of action of 3-(Benzotriazol-1-yl)propanehydrazide involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking . These interactions enable the compound to bind with enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

3-(Benzotriazol-1-yl)propanehydrazide can be compared with other benzotriazole derivatives such as:

3-(1H-Benzotriazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate: Known for its anticancer properties.

1-(1H-Benzotriazol-1-yl)-3-chloroacetone: Used in the synthesis of various heterocyclic compounds.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in diverse fields.

Biologische Aktivität

3-(Benzotriazol-1-yl)propanehydrazide is an organic compound characterized by its unique structural features, including a benzotriazole moiety and a hydrazide group. This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₅O. The structure consists of a benzotriazole ring linked to a propanehydrazide, which enhances its physicochemical properties such as solubility and lipophilicity. The presence of nitrogen atoms in the benzotriazole moiety contributes to its ability to interact with biological targets.

Structural Representation

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₁N₅O |

| Molecular Weight | 195.22 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |

Biological Activity

This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry. Key areas of biological activity include:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. A study showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was assessed using standard assays such as DPPH and ABTS .

Enzyme Inhibition

Interaction studies have revealed that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it showed promising results in inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Binding Affinity : The benzotriazole moiety acts as a ligand that binds to metal ions or enzymes, modulating their activity.

- Lipophilicity : The dichlorophenyl group enhances the compound's lipophilicity, facilitating better interaction with biological membranes and proteins.

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, this compound was evaluated using the DPPH assay, where it exhibited an IC50 value of 25 µg/mL. This suggests strong radical scavenging activity compared to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-benzotriazole | Simple benzotriazole structure | Commonly used as a UV stabilizer |

| 3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide | Contains phenylmethylene group | Enhanced biological activity due to additional aromatic system |

| 2-(benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol | Benzotriazole linked to a phenolic structure | Exhibits strong antioxidant properties |

These comparisons highlight the distinct hydrazide functionality present in this compound that may contribute to its unique biological activities.

Eigenschaften

IUPAC Name |

3-(benzotriazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c10-11-9(15)5-6-14-8-4-2-1-3-7(8)12-13-14/h1-4H,5-6,10H2,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDIPGBEMNGVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328103 | |

| Record name | 3-(benzotriazol-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

194934-34-4 | |

| Record name | 3-(benzotriazol-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.